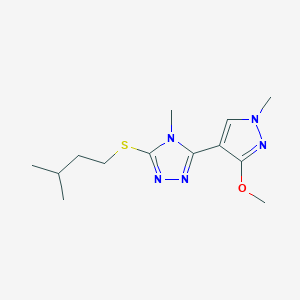
3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a fascinating compound belonging to the triazole family, which is renowned for its wide applications in medicinal and industrial chemistry. This particular compound is notable for its unique structure, featuring a triazole ring substituted with isopentylthio, methoxy, and methylpyrazol groups, lending it diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole generally involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction where a thiolated intermediate is formed, followed by alkylation with methoxy and methylpyrazol derivatives under controlled conditions.
Industrial Production Methods
On an industrial scale, the compound's synthesis is streamlined for efficiency and yield. Advanced techniques, such as continuous flow chemistry, may be employed to ensure consistent quality and high throughput. The reaction conditions are meticulously optimized to balance temperature, solvent choice, and catalyst use, minimizing by-products and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones under various oxidative conditions.
Reduction: : Reduction reactions can be targeted at the pyrazole ring or the triazole ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at positions adjacent to the sulfur or on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : These reactions often use halogenating agents or nucleophiles like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Oxidative and reductive modifications produce sulfoxides/sulfones and hydrogenated derivatives, respectively. Substitution reactions yield a variety of derivatives based on the substituent introduced.
Scientific Research Applications
3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has diverse applications across multiple scientific disciplines:
Biology: : Investigated for its antimicrobial and antifungal properties, showing effectiveness against various strains of bacteria and fungi.
Medicine: : Explored as a potential pharmaceutical agent, particularly in the realm of antifungal, antibacterial, and anticancer therapies.
Industry: : Employed as a stabilizer and additive in polymer chemistry, enhancing the properties of plastics and coatings.
Mechanism of Action
The mechanism by which 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole exerts its effects is multifaceted:
Molecular Targets: : It interacts with key enzymes and proteins in microbial cells, disrupting their metabolic pathways and leading to cell death. In the case of anticancer activity, it might inhibit specific kinase enzymes or interfere with DNA replication.
Pathways Involved: : The compound can modulate oxidative stress pathways, induce apoptosis in cancer cells, and disrupt cell wall synthesis in fungi and bacteria.
Comparison with Similar Compounds
Compared to other triazole derivatives, 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
1,2,4-Triazole: : Basic skeleton, widely used in pharmaceuticals like fluconazole.
3-(Pentylthio)-1,2,4-triazole: : Similar structure but lacks the methoxy and pyrazol groups.
4-Methyl-1,2,4-triazole: : Structurally simpler, used in different contexts compared to our compound.
Properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c1-9(2)6-7-20-13-15-14-11(18(13)4)10-8-17(3)16-12(10)19-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNQCSJTLIHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
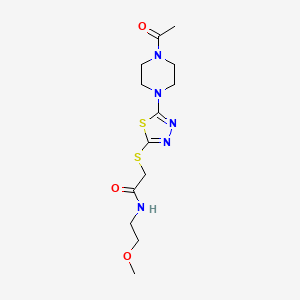
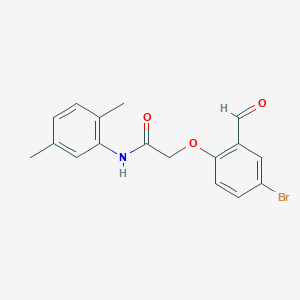

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)
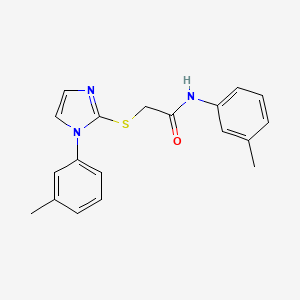
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
![5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2899792.png)
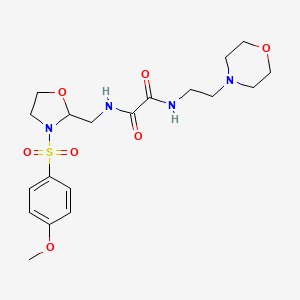

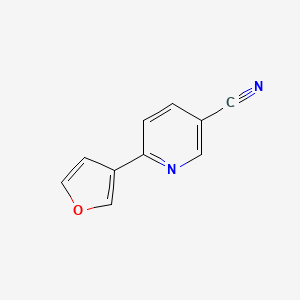
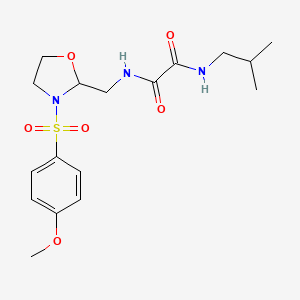

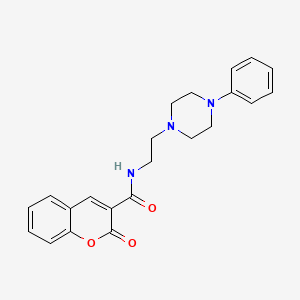
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)
